
Ethenyl(diethoxy)(phenylethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(diethoxy)(phenylethynyl)silane is an organosilicon compound characterized by the presence of ethenyl, diethoxy, and phenylethynyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenyl(diethoxy)(phenylethynyl)silane can be synthesized through a Grignard reaction involving phenylmagnesium chloride and triethoxysilane . The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions precisely. The process may include steps such as the preparation of Grignard reagents, the controlled addition of triethoxysilane, and subsequent purification through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ethenyl(diethoxy)(phenylethynyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of the ethenyl and phenylethynyl groups, which can participate in addition and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the addition of water to the compound, leading to the formation of silanols and ethanol.
Polymerization: The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Polymers: Formed during polymerization.
Aplicaciones Científicas De Investigación
Ethenyl(diethoxy)(phenylethynyl)silane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to form stable siloxane bonds.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of ethenyl(diethoxy)(phenylethynyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethenyl and phenylethynyl groups can participate in addition and substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom .
Comparación Con Compuestos Similares
Tetraethoxysilane (TEOS): Used in the synthesis of silica and silicate glasses.
Hexaethoxydisiloxane (HEDS): Forms four-membered cyclic siloxanes during hydrolysis.
Octaethoxytrisiloxane (OETS): Forms various cyclic siloxanes during hydrolysis.
Uniqueness: Ethenyl(diethoxy)(phenylethynyl)silane is unique due to the presence of both ethenyl and phenylethynyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of advanced materials and organosilicon compounds .
Propiedades
Número CAS |
143578-58-9 |
|---|---|
Fórmula molecular |
C14H18O2Si |
Peso molecular |
246.38 g/mol |
Nombre IUPAC |
ethenyl-diethoxy-(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H18O2Si/c1-4-15-17(6-3,16-5-2)13-12-14-10-8-7-9-11-14/h6-11H,3-5H2,1-2H3 |
Clave InChI |
QZEACKIMKRKUBT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C=C)(C#CC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

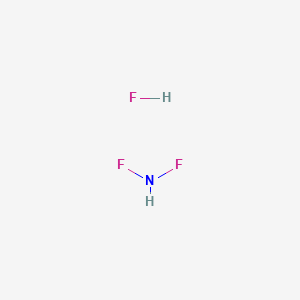
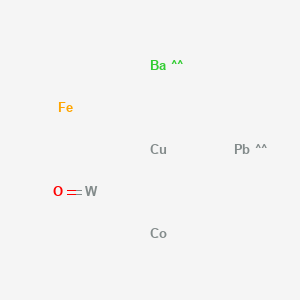
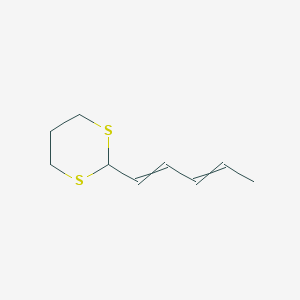
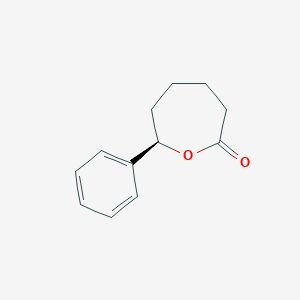
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
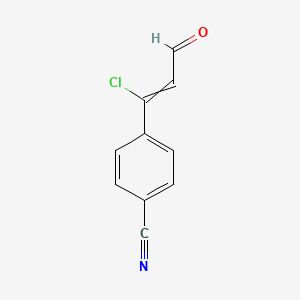
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


